molecular formula C19H24N2O5S B8517353 3-Benzylsulfonylamino-6-methyl-1-(tert-butoxycarbonylmethyl)-2-pyridinone

3-Benzylsulfonylamino-6-methyl-1-(tert-butoxycarbonylmethyl)-2-pyridinone

Cat. No. B8517353
M. Wt: 392.5 g/mol
InChI Key: WFKAYBILVBRHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzylsulfonylamino-6-methyl-1-(tert-butoxycarbonylmethyl)-2-pyridinone is a useful research compound. Its molecular formula is C19H24N2O5S and its molecular weight is 392.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Benzylsulfonylamino-6-methyl-1-(tert-butoxycarbonylmethyl)-2-pyridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzylsulfonylamino-6-methyl-1-(tert-butoxycarbonylmethyl)-2-pyridinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Benzylsulfonylamino-6-methyl-1-(tert-butoxycarbonylmethyl)-2-pyridinone

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5 g/mol

IUPAC Name

tert-butyl 2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate

InChI

InChI=1S/C19H24N2O5S/c1-14-10-11-16(18(23)21(14)12-17(22)26-19(2,3)4)20-27(24,25)13-15-8-6-5-7-9-15/h5-11,20H,12-13H2,1-4H3

InChI Key

WFKAYBILVBRHDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)N1CC(=O)OC(C)(C)C)NS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-amino-6-methyl-1-(tert-butoxycarbonylmethyl)-2-pyridinone (960 mg, 4.0 mmol), as prepared in the preceding step, and N-methylmorpholine (840 μL, 8.0 mmol) in methylene chloride (40 mL) was added α-toluenesulfonyl chloride (765 mg, 4.0 mmol) at 0° C. The reaction mixture was stirred at 0° C. for 1 h. Additional methylene chloride (50 mL) was added. The resulting methylene chloride solution was washed with saturated NaHCO3 (2×50 mL), 10% citric acid (3×50 mL) and brine (50 mL), and dried over Na2SO4. The solvent was concentrated to give a solid which was washed with ethyl acetate/hexane (1:2, 60 mL) to give the title compound as a white solid (1.4 g, 89%). 1H-NMR (300 MHz, CDCl3) δ7.35 (d, J=7.5 Hz, 1H), 7.31 (m, 5H), 7.20 (s, 1H), 6.02 (d, J=7.4 Hz, 1H), 4.75 (s, 2H), 4.31 (s, 2H), 2.27 (s, 3H), 1.51 (s, 9H).
Name
3-amino-6-methyl-1-(tert-butoxycarbonylmethyl)-2-pyridinone
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
840 μL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
765 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
89%

Synthesis routes and methods II

Procedure details

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Cc1ccc(N)c(=O)n1CC(=O)OC(C)(C)C
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Synthesis routes and methods III

Procedure details

Collidine (0.59 mL, 4.5 mmole) was added in one portion to a stirred solution of the compound of Example 94 (0.89 g, 3.7 mmole) and benzylsulfonyl chloride (0.86 g, 4.5 mmole) in acetonitrile (20 ml) cooled in an ice bath. The solution was stirred for 5 minutes at 0° C., followed by 45 minutes at room temperature. The reaction mixture was quenched with water, then diluted with ethyl acetate (100 mL), washed with 3% HCl (until aqueous layer was pH 1), and brine, dried over magnesium sulfate, and the solvent was removed. The residue was dissolved in methanol, concentrated to a volume of approximately 3 mL, and the product was precipitated with the addition of diethyl ether. The precipitate was filtered to give 0.67 g of the title compound. The filtrate was concentrated and chromatographed on flash silica gel using 20 to 67% ethyl acetate hexanes as eluent. An additional 0.20 g of the title compound was recovered. A total of 0.87 g of the title compound (59% yield) was recovered. Rf=0.29 (silica gel, 33% ethyl acetate/hexanes).
Quantity
0.59 mL
Type
reactant
Reaction Step One
Name
compound
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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